molecular formula C10H13N3O3 B6018787 6-(HYDROXYIMINOMETHYL)-N~3~-(3-HYDROXYPROPYL)NICOTINAMIDE

6-(HYDROXYIMINOMETHYL)-N~3~-(3-HYDROXYPROPYL)NICOTINAMIDE

Cat. No.: B6018787
M. Wt: 223.23 g/mol
InChI Key: AGMQETYFCDWEEJ-NTUHNPAUSA-N
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Description

6-(HYDROXYIMINOMETHYL)-N~3~-(3-HYDROXYPROPYL)NICOTINAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features both hydroxyimino and hydroxypropyl groups attached to a nicotinamide backbone, which contributes to its distinctive properties and reactivity.

Properties

IUPAC Name

6-[(E)-hydroxyiminomethyl]-N-(3-hydroxypropyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c14-5-1-4-11-10(15)8-2-3-9(7-13-16)12-6-8/h2-3,6-7,14,16H,1,4-5H2,(H,11,15)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMQETYFCDWEEJ-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NCCCO)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1C(=O)NCCCO)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(HYDROXYIMINOMETHYL)-N~3~-(3-HYDROXYPROPYL)NICOTINAMIDE typically involves multi-step organic reactions. One common method includes the reaction of nicotinamide with hydroxylamine to introduce the hydroxyimino group, followed by the addition of a hydroxypropyl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

6-(HYDROXYIMINOMETHYL)-N~3~-(3-HYDROXYPROPYL)NICOTINAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The hydroxypropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.

Major Products

Scientific Research Applications

6-(HYDROXYIMINOMETHYL)-N~3~-(3-HYDROXYPROPYL)NICOTINAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(HYDROXYIMINOMETHYL)-N~3~-(3-HYDROXYPROPYL)NICOTINAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The hydroxypropyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 6-(HYDROXYMETHYL)-N~3~-(3-HYDROXYPROPYL)NICOTINAMIDE
  • 6-(HYDROXYIMINOMETHYL)-N~3~-(2-HYDROXYETHYL)NICOTINAMIDE
  • 6-(HYDROXYIMINOMETHYL)-N~3~-(3-HYDROXYBUTYL)NICOTINAMIDE

Uniqueness

6-(HYDROXYIMINOMETHYL)-N~3~-(3-HYDROXYPROPYL)NICOTINAMIDE is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Its combination of hydroxyimino and hydroxypropyl groups makes it particularly versatile for various applications in research and industry.

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